![molecular formula C13H18N2O3S B2782848 2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid CAS No. 384859-05-6](/img/structure/B2782848.png)
2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its IUPAC name {1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexyl}acetic acid, has a molecular weight of 282.36 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3S/c16-10(15-12-14-6-7-19-12)8-13(9-11(17)18)4-2-1-3-5-13/h6-7H,1-5,8-9H2,(H,17,18)(H,14,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 282.36 .Scientific Research Applications
Antimicrobial Properties
The thiazole moiety in 2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid suggests potential antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Investigating its mode of action and specific targets could lead to novel antimicrobial agents .
Anti-Inflammatory Effects
Given its cyclohexylacetic acid backbone, this compound might exhibit anti-inflammatory properties. Researchers could investigate its impact on inflammatory pathways, cytokine production, and immune responses. Such insights could contribute to drug development for inflammatory diseases .
Analgesic Potential
The cyclohexylacetic acid scaffold is associated with analgesic properties. Researchers could explore whether 2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid modulates pain pathways, receptors, or neurotransmitters. Understanding its analgesic mechanisms could inform pain management strategies .
Anticancer Activity
Thiazole derivatives have shown promise as anticancer agents. Investigating the cytotoxic effects of 2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid against cancer cell lines could reveal its potential as a chemotherapeutic agent. Researchers might explore its impact on cell cycle regulation, apoptosis, and tumor growth inhibition .
Metabolic Disorders
The acetic acid portion suggests metabolic relevance. Researchers could study its effects on lipid metabolism, glucose homeostasis, or insulin sensitivity. Insights into its molecular targets and metabolic pathways could lead to therapeutic interventions for conditions like diabetes or obesity .
Chemical Synthesis
2-(1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid could serve as a building block in organic synthesis. Chemists might use it to create more complex molecules, such as peptidomimetics or bioactive compounds. Its unique structure offers versatility for designing novel molecules .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities .
Mode of Action
It’s worth noting that thiazole derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the biological context .
Result of Action
Thiazole derivatives have been known to exhibit a range of effects at the molecular and cellular level, depending on their specific structure and the biological context .
properties
IUPAC Name |
2-[1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-10(15-12-14-6-7-19-12)8-13(9-11(17)18)4-2-1-3-5-13/h6-7H,1-5,8-9H2,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKTMPKCCFXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one](/img/structure/B2782765.png)
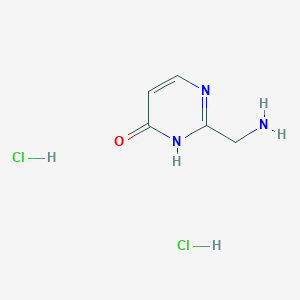
![4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine](/img/structure/B2782770.png)


![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)
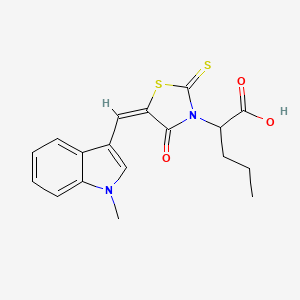
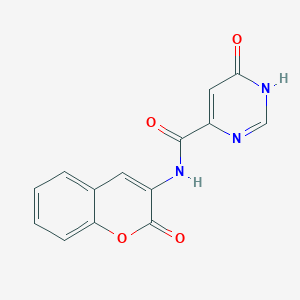


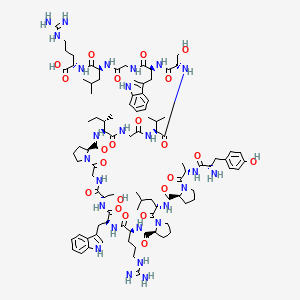
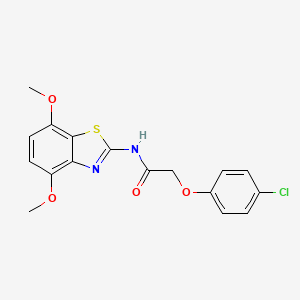
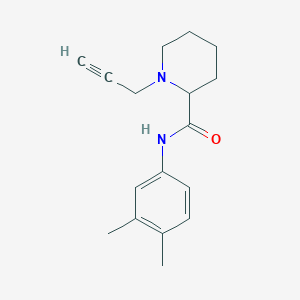
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2782788.png)